

# "N-(3-Indolylacetyl)-L-alanine-d4 CAS number and supplier"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(3-Indolylacetyl)-L-alanine-d4

Cat. No.: B15558849

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# Technical Guide: N-(3-Indolylacetyl)-L-alanine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(3-Indolylacetyl)-L-alanine-d4**, a deuterated analog of the auxin conjugate N-(3-Indolylacetyl)-L-alanine. This document details its chemical identity, sourcing information, and contextual analytical applications, particularly for professionals engaged in plant biology, agricultural science, and drug development involving auxin metabolism.

#### **Chemical Identity and Data**

**N-(3-Indolylacetyl)-L-alanine-d4** is the deuterated form of N-(3-Indolylacetyl)-L-alanine, a conjugate of the primary plant auxin, indole-3-acetic acid (IAA), and the amino acid L-alanine. The deuteration makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in complex biological matrices.

While a specific CAS number for **N-(3-Indolylacetyl)-L-alanine-d4** is not readily found in public databases, the CAS number for the non-deuterated parent compound is well-established.

Table 1: Chemical and Physical Properties



Property	Value	Reference	
Compound Name	N-(3-Indolylacetyl)-L-alanine- d4	-	
Synonyms	Indoleacetylalanine-d4; IAA- ala-d4	MedchemExpress	
Parent Compound CAS Number	57105-39-2	[1][2]	
Parent Compound Molecular Formula	C13H14N2O3	[1]	
Parent Compound Molecular Weight	246.26 g/mol	[1]	
Parent Compound Appearance	Solid		
Parent Compound Melting Point	138-140 °C (lit.) [2]		
Parent Compound Optical Activity	$[\alpha]24/D$ –21°, c = 1 in methanol		

# **Sourcing and Availability**

**N-(3-Indolylacetyl)-L-alanine-d4** is a specialized chemical and is not as widely available as its non-deuterated form. Researchers may need to source it from companies specializing in isotopically labeled compounds or consider custom synthesis.

Table 2: Supplier Information

Supplier	Product Name	Catalog Number	CAS Number
MedchemExpress	N-(3-Indolylacetyl)-L- alanine-d4	HY-W141858S	Not Provided

For laboratories requiring this compound, custom synthesis is a viable option. Several companies specialize in the synthesis of deuterated molecules and can produce **N-(3-**



Indolylacetyl)-L-alanine-d4 upon request.[3][4][5]

#### **Experimental Applications and Protocols**

The primary application of **N-(3-Indolylacetyl)-L-alanine-d4** is as an internal standard in quantitative mass spectrometry-based analysis of plant hormones.[6][7][8] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it can correct for sample loss during extraction and purification, as well as for variations in instrument response. [9]

#### General Protocol for Auxin Quantification using a Deuterated Standard

While a specific protocol for **N-(3-Indolylacetyl)-L-alanine-d4** is not available, a general workflow for the analysis of auxin conjugates using a deuterated internal standard is outlined below. This protocol is based on established methods for auxin analysis.[7][8][10]

- Sample Preparation: A known amount of the deuterated standard (N-(3-Indolylacetyl)-L-alanine-d4) is added to the plant tissue sample before extraction.
- Extraction: The sample is homogenized in a suitable solvent, typically a methanol/water mixture, to extract the auxins.[10]
- Purification: The crude extract is purified to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE) or immunoaffinity chromatography.[6][7]
- Derivatization (Optional): For GC-MS analysis, the extract may be derivatized to increase the volatility of the analytes.[7]
- LC-MS/MS or GC-MS Analysis: The purified and derivatized sample is injected into an LC-MS/MS or GC-MS system. The instrument is set up to monitor specific mass transitions for both the endogenous (non-deuterated) N-(3-Indolylacetyl)-L-alanine and the deuterated internal standard.
- Quantification: The concentration of the endogenous compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



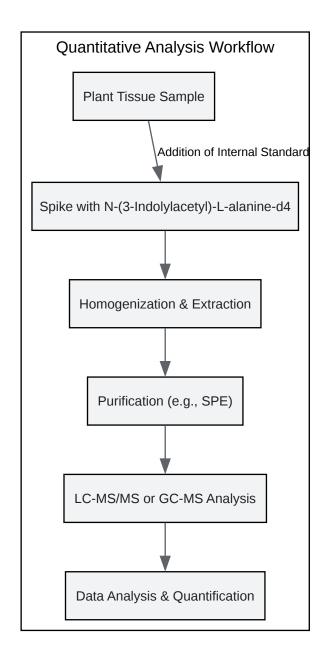
## **Synthesis of Deuterated Indole Compounds**

For research groups interested in the synthesis of their own deuterated standards, several methods have been described for the deuteration of indole-containing compounds. One common method involves an acid-catalyzed hydrogen-deuterium exchange.[11]

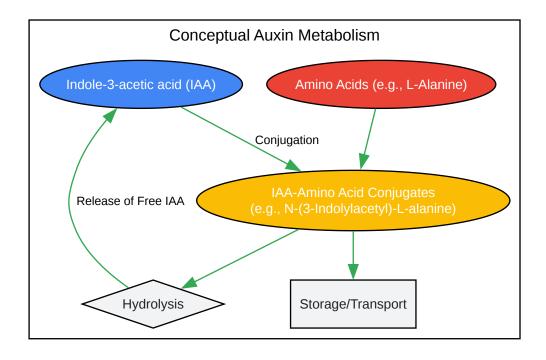
#### **Signaling Pathways and Workflows**

The diagrams below illustrate the general workflow for utilizing a deuterated standard in quantitative analysis and a conceptual representation of auxin metabolism.









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- To cite this document: BenchChem. ["N-(3-Indolylacetyl)-L-alanine-d4 CAS number and supplier"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558849#n-3-indolylacetyl-l-alanine-d4-cas-number-and-supplier]

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